molecular formula C42H50N5O7PS B585879 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 144303-74-2

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B585879
CAS No.: 144303-74-2
M. Wt: 799.924
InChI Key: OZGHGLGGZJXMCQ-WVVVMPSKSA-N
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Description

Phosphoramidite for incorporation of a 4-thio-modified deoxyuridine in a synthetic oligonucleotide.

Biological Activity

The compound 3-[[[2R,3S,5R]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential for biological activity. Its intricate structure includes multiple functional groups such as phosphanyl, nitrile, and various aromatic systems, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C40H49N4O9PC_{40}H_{49}N_{4}O_{9}P, with a molecular weight of 760.81 g/mol. The stereochemistry defined by the (2R,3S,5R) configuration influences its biological interactions and reactivity.

Key Functional Groups:

  • Phosphanyl Group : Potentially involved in enzyme inhibition or modulation.
  • Nitrile Group : May participate in nucleophilic attack or coordination with metal ions.
  • Aromatic Systems : Contribute to hydrophobic interactions and π-stacking with biomolecules.

Anticancer Activity

Several studies have indicated that compounds containing oxopyrimidine and phosphanyl groups exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells.
CompoundActivityReference
Pyrimidine derivativesInhibition of cancer cell growth
Phosphorylated compoundsInduction of apoptosis in cancer cells

Antimicrobial Properties

Compounds similar to this one have also shown antimicrobial activity against various pathogens:

  • Efficacy Against Bacteria : Certain derivatives have been effective against Gram-positive and Gram-negative bacteria.
Compound ClassTarget OrganismsActivity
OxopyrimidinesStaphylococcus aureusInhibitory
PhosphonatesE. coliBactericidal

Neuroprotective Effects

Emerging research suggests that compounds with a similar backbone may offer neuroprotective benefits:

  • Mechanism : They may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Case Studies

  • Study on Oxopyrimidine Derivatives : A series of oxopyrimidine derivatives were evaluated for their anticancer properties in vitro. Results indicated that these compounds significantly reduced cell viability in several cancer cell lines.
    • Findings : The most potent derivative exhibited IC50 values in the low micromolar range.
  • Antimicrobial Evaluation : A recent study tested various phosphonated pyrimidine derivatives against clinical isolates of bacteria, revealing promising results that suggest a mechanism involving disruption of bacterial cell walls.

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N5O7PS/c1-30(2)47(31(3)4)55(52-26-10-23-43)54-37-28-40(46-25-22-39(45-41(46)48)56-27-11-24-44)53-38(37)29-51-42(32-12-8-7-9-13-32,33-14-18-35(49-5)19-15-33)34-16-20-36(50-6)21-17-34/h7-9,12-22,25,30-31,37-38,40H,10-11,26-29H2,1-6H3/t37-,38+,40+,55?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHGLGGZJXMCQ-WVVVMPSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N5O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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